molecular formula C8H7BrN4 B8278219 6-Bromo-4-hydrazinylcinnoline CAS No. 552330-88-8

6-Bromo-4-hydrazinylcinnoline

Cat. No. B8278219
M. Wt: 239.07 g/mol
InChI Key: WOPCZIIQYAXDOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-4-hydrazinylcinnoline” is a chemical compound with the formula C8H7BrN4 . It is a derivative of cinnoline, a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of “6-Bromo-4-hydrazinylcinnoline” consists of a cinnoline core with a bromine atom at the 6-position and a hydrazine group at the 4-position . The molecular weight of this compound is 239.07 .

properties

CAS RN

552330-88-8

Product Name

6-Bromo-4-hydrazinylcinnoline

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

(6-bromocinnolin-4-yl)hydrazine

InChI

InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(12-10)4-11-13-7/h1-4H,10H2,(H,12,13)

InChI Key

WOPCZIIQYAXDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 34D (2.6 g, 10.6 mmol) in ethanol (70 mL) was treated with hydrazine monohydrate (3 mL, 90% solution), stirred at room temperature for 3 days, and filtered. The solid washed with water (50 mL) and diethyl ether (50 mL) and dried under vacuum to provide the desired product (2.5 g, 100%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.